Spectroscopic Data for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane: A Technical Guide
Spectroscopic Data for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane (CAS No. 1016683-03-6). In the absence of extensive empirical data in publicly accessible literature, this document leverages predictive methodologies and comparative analysis of analogous structures to offer a detailed spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Introduction
1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is a small organic molecule with potential applications in medicinal chemistry and drug discovery. Its structure comprises a substituted benzyl group attached to a seven-membered diazepane ring. Accurate structural elucidation is fundamental to understanding its chemical properties and biological activity. This guide outlines the predicted spectroscopic signatures that are crucial for its identification and characterization.
Molecular Structure and Properties:
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IUPAC Name: 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane
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Molecular Formula: C₁₂H₁₆ClFN₂
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Molecular Weight: 242.72 g/mol
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SMILES: C1CNCCN(C1)CC2=C(C=C(C=C2)F)Cl
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, generated using online prediction tools and analysis of structurally related compounds.[1][2]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is expected to show distinct signals corresponding to the protons of the diazepane ring and the substituted benzyl group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | dd | 1H | Aromatic H (adjacent to Cl) |
| ~7.25 | m | 1H | Aromatic H |
| ~7.10 | t | 1H | Aromatic H (adjacent to F) |
| ~3.70 | s | 2H | Benzyl CH₂ |
| ~2.90 | t | 2H | Diazepane CH₂ (adjacent to benzyl N) |
| ~2.80 | t | 2H | Diazepane CH₂ (adjacent to NH) |
| ~2.70 | t | 2H | Diazepane CH₂ (adjacent to benzyl N) |
| ~2.60 | t | 2H | Diazepane CH₂ (adjacent to NH) |
| ~1.90 | p | 2H | Diazepane CH₂ (middle) |
| ~1.70 | br s | 1H | Diazepane NH |
Interpretation of the ¹H NMR Spectrum:
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Aromatic Region (7.10-7.40 ppm): The three protons on the 2-chloro-4-fluorophenyl ring are expected to appear as a set of multiplets due to complex spin-spin coupling between them and with the fluorine atom.
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Benzyl Protons (~3.70 ppm): The two protons of the methylene bridge connecting the aromatic ring to the diazepane nitrogen are expected to appear as a singlet, as they are chemically equivalent and lack adjacent protons for coupling.
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Diazepane Ring Protons (1.70-2.90 ppm): The protons on the diazepane ring will exhibit a more complex pattern of signals, likely appearing as overlapping triplets and a pentet for the central methylene group. The broad singlet around 1.70 ppm is characteristic of the N-H proton.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~160 (d) | Aromatic C-F |
| ~135 (d) | Aromatic C-Cl |
| ~132 (d) | Aromatic C-H |
| ~130 | Aromatic Quaternary C |
| ~117 (d) | Aromatic C-H |
| ~114 (d) | Aromatic C-H |
| ~58 | Benzyl CH₂ |
| ~56 | Diazepane CH₂ (adjacent to benzyl N) |
| ~55 | Diazepane CH₂ (adjacent to benzyl N) |
| ~48 | Diazepane CH₂ (adjacent to NH) |
| ~47 | Diazepane CH₂ (adjacent to NH) |
| ~28 | Diazepane CH₂ (middle) |
Interpretation of the ¹³C NMR Spectrum:
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Aromatic Carbons (114-160 ppm): The six carbons of the phenyl ring will appear in the downfield region. The carbons directly attached to the electronegative fluorine and chlorine atoms will show characteristic splitting patterns (doublets) in a proton-decoupled ¹³C NMR spectrum due to C-F and C-Cl coupling.
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Aliphatic Carbons (28-58 ppm): The benzyl CH₂ carbon is expected around 58 ppm. The carbons of the diazepane ring will resonate in the range of 28-56 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 3: Predicted Mass Spectrum Fragments
| m/z (mass-to-charge) | Proposed Fragment Ion |
| 242/244 | [M]⁺, Molecular ion (with isotopic pattern for Cl) |
| 143/145 | [Cl(F)C₆H₃CH₂]⁺, 2-Chloro-4-fluorobenzyl cation |
| 100 | [C₅H₁₂N₂]⁺, Diazepane ring fragment |
| 56 | [C₃H₆N]⁺, Common fragment from amine cleavage |
Interpretation of the Mass Spectrum:
The molecular ion peak is expected at m/z 242, with a characteristic M+2 peak at m/z 244 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. The most prominent fragment is likely to be the stable 2-chloro-4-fluorobenzyl cation at m/z 143/145. Fragmentation of the diazepane ring would lead to various smaller fragments, with a significant peak at m/z 100 corresponding to the intact diazepane radical cation after benzyl cleavage.
Methodologies for Spectroscopic Analysis
The following are standard protocols for acquiring spectroscopic data for small organic molecules like 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher.
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Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
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Referencing: Calibrate the chemical shifts to the residual solvent peak.
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¹³C NMR Acquisition:
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Spectrometer: 100 MHz or higher.
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Parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 0 to 220 ppm.
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Proton decoupling should be applied to simplify the spectrum.
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Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
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Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition:
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Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight.
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Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.
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Expected Infrared (IR) Absorption Bands
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3400 | N-H Stretch | Secondary Amine (Diazepane) |
| 3000-3100 | C-H Stretch (sp²) | Aromatic Ring |
| 2850-2960 | C-H Stretch (sp³) | Aliphatic (Benzyl & Diazepane) |
| 1580-1600 | C=C Stretch | Aromatic Ring |
| 1450-1500 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-N Stretch | Amine |
| 1000-1100 | C-F Stretch | Aryl Fluoride |
| 700-800 | C-Cl Stretch | Aryl Chloride |
The IR spectrum will be characterized by the N-H stretching of the diazepine ring, aromatic and aliphatic C-H stretches, and characteristic absorptions for the carbon-halogen bonds.
Conclusion
This technical guide provides a foundational spectroscopic profile for 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane based on predictive methods and established spectroscopic principles. The presented data and methodologies offer a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. While predicted data is a powerful tool, empirical verification through the described experimental protocols is essential for definitive structural confirmation.
References
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NMRDB.org: An Online Tool for NMR Prediction. ([Link])
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PROSPRE - ¹H NMR Predictor. ([Link])
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CASPRE - ¹³C NMR Predictor. ([Link])
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CFM-ID: A Web Server for MS/MS Prediction and Compound Identification. ([Link])
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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PubChem. 1-[(4-chlorophenyl)methyl]-1,4-diazepane. ([Link])
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.[1]
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Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR chemical shifts using neural networks. Analytical Chemistry, 74(1), 80-90.[1]
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Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—constructing a free chemical information system with open-source components. Journal of chemical information and computer sciences, 43(6), 1733-1739.[2]
- Allen, F., Pon, A., Greiner, R., & Wishart, D. (2016). Computational prediction of electron ionization mass spectra to assist in GC/MS compound identification. Analytical chemistry, 88(15), 7689-7697.
